N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c19-15-4-2-1-3-14(15)11-21-17(24)12-25-18-6-5-16(22-23-18)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUDWZKBKUONES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with a suitable reagent to form the pyridazinyl core.
Thioacetamide formation:
Chlorobenzyl attachment: The final step could involve the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thioacetamide moiety.
Reduction: Reduction reactions could potentially modify the pyridazinyl or pyridinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acetamide Derivatives with Varied Aromatic Substituents
Several compounds in the evidence share the acetamide backbone but differ in substituents:
- Compound 23 (): Substituted with a cyanomethylphenyl group and a triazinoindole-thioether. Its purity (>95%) suggests synthetic efficiency, though the cyanomethyl group may reduce lipophilicity compared to the 2-chlorobenzyl group in the target compound.
- Compound 24 (): Features a phenoxyphenyl group.
- N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide (): Contains a pyridylmethoxy group and chloro substituent.
Key Insight: Halogenation (e.g., 2-chlorobenzyl) in the target compound likely improves membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs like Compound 24 .
Sulfur-Containing Linkers and Heterocycles
The thioacetamide bridge in the target compound is critical for conformational flexibility and sulfur-mediated interactions. Comparisons include:
- Compound 20 (): Contains a butylthio-methylthio linkage. The alkyl-thio groups may enhance hydrophobicity but reduce target specificity compared to aromatic thioethers.
- Compound 4a (): Integrates a pyrimidinyl-thioacetamide with a chlorophenyl group.
- Compound 3a (): Features an oxadiazole-thioacetamide hybrid. The oxadiazole’s electron-withdrawing nature may enhance stability but reduce solubility relative to pyridazine .
Key Insight : The pyridazine-thioether in the target compound balances electronic effects (via nitrogen atoms) and solubility, offering a middle ground between pyrimidine’s polarity and oxadiazole’s rigidity.
Halogenated and Fluorinated Analogs
Halogenation is a common strategy for optimizing bioactivity:
- Compound 27 (): Bromine substituents on both the indole and phenyl groups. Bromine’s larger atomic radius may sterically hinder target binding compared to chlorine in the target compound .
- Compound 20 (): Includes a trifluoromethylbenzothiazole group. The CF₃ group enhances electronegativity and metabolic stability but may introduce toxicity risks absent in the target compound .
- Perfluoroalkyl thioacetamides (): Exhibit extreme hydrophobicity due to perfluoroalkyl chains, limiting their applicability in aqueous biological systems compared to the target’s aromatic chlorobenzyl group .
Key Insight : The 2-chlorobenzyl group in the target compound optimizes a balance between hydrophobicity, steric bulk, and electronic effects for drug-like properties.
Biological Activity
N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C_{15}H_{14}ClN_{3}S
- Molar Mass : 299.80 g/mol
This structure features a chlorobenzyl group and a pyridazinyl moiety, which are known to influence biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Receptor Modulation : As a potential modulator of G protein-coupled receptors (GPCRs), this compound could influence signaling pathways that are critical in various diseases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, pyridine derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential .
Anticancer Activity
In vitro studies have reported that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .
Case Studies
- Study on Antibacterial Efficacy :
- Anticancer Activity Assessment :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including substitution, condensation, and thioether formation. For example:
- Substitution : React 2-chlorobenzylamine with pyridazine derivatives under alkaline conditions to introduce the pyridin-4-yl group (analogous to methods in ).
- Thioether Formation : Use a nucleophilic substitution reaction between a thiol-containing pyridazine intermediate and a chloroacetamide derivative, as seen in thioacetamide syntheses (e.g., uses K₂CO₃ in acetone for thiol coupling).
Q. How should researchers characterize this compound spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Confirm the presence of the pyridazine ring (aromatic protons at δ 7.5–9.0 ppm), chlorobenzyl group (δ 4.5–5.0 ppm for CH₂), and thioether linkage (absence of free thiol protons) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]⁺ peak at m/z ~414) .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can structural modifications of the pyridazine core influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Pyridin-4-yl Group : Enhances π-π stacking with target proteins (e.g., kinase inhibitors) .
- Chlorobenzyl Moiety : The chloro substituent increases lipophilicity (logP ~2.6), potentially improving membrane permeability .
- Experimental Design : Synthesize analogs with fluorobenzyl or methoxybenzyl groups and compare IC₅₀ values in enzyme assays .
Q. How to resolve discrepancies in reaction yields during scale-up?
- Case Study : A synthesis step yielding 78% at lab scale ( ) may drop to <50% industrially due to inefficient mixing or heat transfer.
- Mitigation Strategies :
- Optimize solvent (e.g., switch from THF to DMF for better solubility) .
- Use flow chemistry for controlled reagent addition .
Data Contradiction Analysis
Q. Why do reported NMR shifts for the thioacetamide moiety vary across studies?
- Potential Causes :
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift CH₂ protons by 0.3–0.5 ppm .
- Tautomerism : Thioamide-thiol tautomeric equilibrium may obscure peak assignments .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
